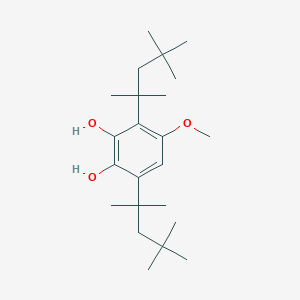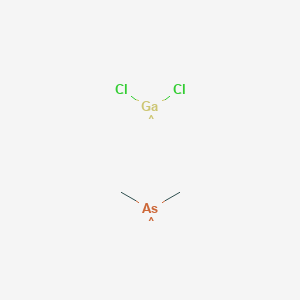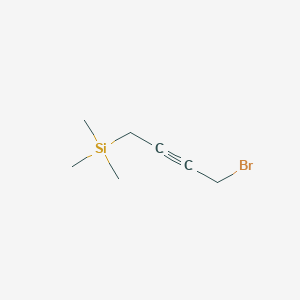
(4-Bromobut-2-yn-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromobut-2-yn-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C7H13BrSi. It is a derivative of butyne, where a bromine atom is attached to the fourth carbon and a trimethylsilyl group is attached to the first carbon. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobut-2-yn-1-yl)(trimethyl)silane typically involves the reaction of 4-bromo-1-butyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromobut-2-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like the Sonogashira coupling to form carbon-carbon bonds.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation or other reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and copper(I) iodide are commonly used in the presence of a base such as triethylamine.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is used for hydrogenation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted butynes depending on the nucleophile used.
Coupling Reactions: Products include conjugated enynes or other complex organic molecules.
Reduction Reactions: Products include alkenes or alkanes depending on the extent of reduction.
Aplicaciones Científicas De Investigación
(4-Bromobut-2-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds and in cross-coupling reactions.
Biology: It is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals.
Medicine: It is involved in the synthesis of compounds with potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (4-Bromobut-2-yn-1-yl)(trimethyl)silane involves its ability to form stable carbon-silicon bonds. The trimethylsilyl group acts as a protecting group for the alkyne, allowing selective reactions at other sites of the molecule. The bromine atom can be easily substituted, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-2-butyn-1-yl)trimethylsilane
- (4-Bromobut-1-yn-1-yl)trimethylsilane
- 4-Bromo-1-trimethylsilyl-1-butyne
Uniqueness
(4-Bromobut-2-yn-1-yl)(trimethyl)silane is unique due to its specific substitution pattern, which provides distinct reactivity compared to other similar compounds. The presence of both a bromine atom and a trimethylsilyl group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
121823-55-0 |
|---|---|
Fórmula molecular |
C7H13BrSi |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
4-bromobut-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h6-7H2,1-3H3 |
Clave InChI |
NRAZIJVUQDMBKI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC#CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


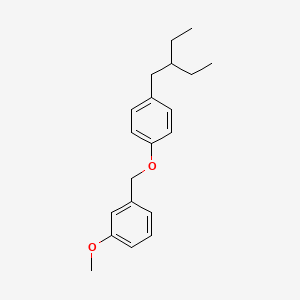
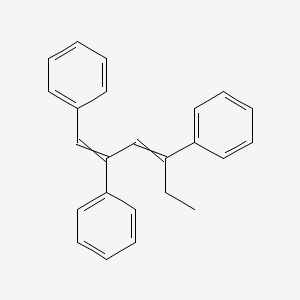

![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)
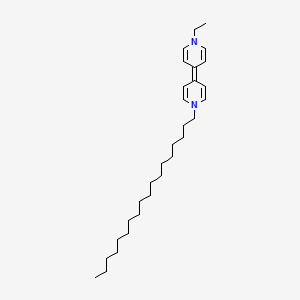

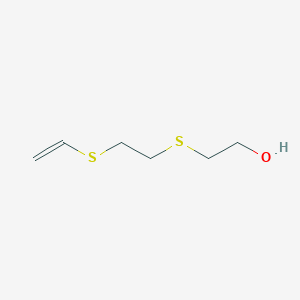

![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
